3-Bromo vs. 3-Unsubstituted: Synthetic Handle and Electronic Modulation
The target compound possesses a bromine atom at the quinoline 3-position, whereas SKF 96464 (CAS 131666-46-1) is unsubstituted at this position [1]. The 3-bromo group serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) that are inaccessible with the 3-unsubstituted analog . The electron-withdrawing effect of bromine (Hammett σₘ = 0.39) lowers the electron density of the quinoline ring, which in the 3-substituted-4-(phenylamino)quinoline series is known to modulate both the pKa of the quinoline nitrogen and the rotational barrier about the Cquinoline–N bond, directly affecting target binding [2]. This is a class-level inference: the 3-bromo analog is predicted to have a distinct activity profile from the 3-unsubstituted compound, consistent with the SAR trend that 3-substitution is essential for high potency in this series.
| Evidence Dimension | Presence of synthetic handle for cross-coupling; electronic modulation of quinoline core |
|---|---|
| Target Compound Data | 3-Br substituent present; MW = 343.22 g/mol; C₁₇H₁₅BrN₂O |
| Comparator Or Baseline | SKF 96464: 3-H (unsubstituted); MW = 264.32 g/mol; C₁₇H₁₆N₂O |
| Quantified Difference | ΔMW = +78.90 g/mol; bromine provides a leaving group for Pd-catalyzed coupling; Hammett σₘ(Br) = 0.39 vs. σₘ(H) = 0 |
| Conditions | Structural comparison based on molecular formula and published Hammett constants; biological activity inferred from SAR trends in Ife et al. J Med Chem 1992 |
Why This Matters
For procurement decisions, the 3-bromo substituent enables downstream synthetic diversification via cross-coupling that the 3-unsubstituted SKF 96464 cannot support, while simultaneously providing electronic modulation relevant to biological target binding.
- [1] MeSH Supplementary Concept Data. SK&F 96464. Registry Number: 131666-46-1. Molecular Formula: C17H16N2O. Pharm Action: beta-Lactamase Inhibitors. Source: Biochim Biophys Acta 1990;1029(1):24. https://meshb.nlm.nih.gov/record/ui?ui=C066388 View Source
- [2] Ife RJ, Brown TH, Keeling DJ, Leach CA, Meeson ML, Parsons ME, Reavill DR, Theobald CJ, Wiggall KJ. Reversible inhibitors of the gastric (H+/K+)-ATPase. 3. 3-Substituted-4-(phenylamino)quinolines. J Med Chem. 1992 Sep 4;35(18):3413-22. doi: 10.1021/jm00096a018. PMID: 1326634. View Source
